molecular formula C10H7F3N2O B8562145 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine

Cat. No.: B8562145
M. Wt: 228.17 g/mol
InChI Key: IQMLJYWQRTVYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoxazole ring with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the isoxazole and amino groups . The reaction conditions often involve the use of metal catalysts such as palladium or copper, and reagents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine is unique due to its combination of the trifluoromethyl group, phenyl ring, and isoxazole ring with an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)15-16-8/h1-5H,(H2,14,15)

InChI Key

IQMLJYWQRTVYSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Trifluoromethyl)phenyl)-3-methoxyacrylonitrile plus 3-(4-(trifluoromethyl)phenyl)-3,3-dimethoxypropionitrile (1330 grams as a mixture) and hydroxylamine.HCl (1180 grams) were dissolved in methanol and chilled to 20° C. in an ice-bath. Next sodium methylate (1890 grams) was added portion-wise over a one and one-half hour period keeping the temperature between 20°-30° C. The reaction mixture was then heated to reflux for about 17 hours and then cooled to 40° C. and filtered. After the filtrate was stripped and poured into ice-water with stirring, a light yellow solid precipitate formed which was filtered and identified by NMR analysis as the desired product, yield 994 grams.
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